Cysteamine-d4 Hydrochloride

Overview

Description

Cysteamine-d4 Hydrochloride is a deuterated form of cysteamine hydrochloride, where four hydrogen atoms are replaced by deuterium. This compound is primarily used as an internal standard in mass spectrometry for the quantification of cysteamine. Cysteamine itself is a stable aminothiol with radioprotective activities and is used in the treatment of cystinosis, a rare lysosomal storage disorder.

Mechanism of Action

Target of Action

Cysteamine-d4 Hydrochloride, a stable aminothiol, primarily targets cystinosin , a protein responsible for transporting cystine out of the cell lysosome . Cystinosin is encoded by the CTNS gene, and mutations in this gene can lead to cystinosis, a rare disease characterized by cystine accumulation throughout the body .

Mode of Action

This compound interacts with its target, cystinosin, to deplete cystine. It participates in disulfide exchange reactions to form cysteine and mixed disulfides of cysteine and cysteamine, which can then exit the lysosome . This interaction helps reduce the accumulation of cystine in cells, particularly in the eyes and kidneys .

Biochemical Pathways

The action of this compound affects the cystine transport pathway. By interacting with cystinosin, it helps regulate the transport of cystine out of the cell lysosome . This action can mitigate the effects of cystinosis, a disease characterized by cystine accumulation due to defective cystinosin function .

Pharmacokinetics

This activity is directly correlated to its radioprotective effects . More research is needed to fully understand the ADME properties of this compound and their impact on bioavailability.

Result of Action

The primary result of this compound’s action is the reduction of cystine accumulation in cells. In vitro, 0.1 mM cysteamine depletes 90% of free cystine from cystinotic fibroblasts . This action can help manage the effects of cystinosis, including reducing discomfort caused by cystine deposits on the eye and slowing the deterioration of the kidneys .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its reactivity and turnover may be affected by the redox potential, pH, and specific aminothiol abundance in each physiological compartment . .

Biochemical Analysis

Biochemical Properties

Cysteamine-d4 Hydrochloride interacts with various enzymes, proteins, and other biomolecules. It binds rapidly and temporarily to plasma proteins upon administration, and this activity is directly correlated to its radioprotective effects . In vitro, 0.1 mM cysteamine depletes 90% of free cystine from cystinotic fibroblasts .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by reducing ionizing radiation-induced death and chromosomal damage . It also depletes free cystine from cystinotic fibroblasts, which can have significant impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and its effects on enzyme inhibition or activation. It binds to plasma proteins and depletes free cystine from cystinotic fibroblasts . These interactions can lead to changes in gene expression and have significant effects at the molecular level.

Temporal Effects in Laboratory Settings

Over time in laboratory settings, this compound shows stability and does not degrade easily . Long-term effects on cellular function observed in in vitro or in vivo studies include its radioprotective activities and its ability to deplete free cystine from cystinotic fibroblasts .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It reduces ionizing radiation-induced death and chromosomal damage in mice in a dose-dependent manner . Specific threshold effects or toxic or adverse effects at high doses have not been mentioned in the available literature.

Metabolic Pathways

This compound is involved in the metabolic pathway of coenzyme A degradation . It interacts with enzymes or cofactors in this pathway, but specific effects on metabolic flux or metabolite levels are not mentioned in the available literature.

Transport and Distribution

It is known to bind to plasma proteins upon administration , which may play a role in its distribution.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cysteamine-d4 Hydrochloride involves the deuteration of cysteamine. The process typically starts with the preparation of deuterated starting materials, followed by the introduction of deuterium atoms into the cysteamine molecule. The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the exchange of hydrogen atoms with deuterium.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and controlled reaction conditions to ensure the complete deuteration of the cysteamine molecule. The final product is then purified and converted into its hydrochloride salt form for stability and ease of use.

Chemical Reactions Analysis

Types of Reactions: Cysteamine-d4 Hydrochloride undergoes various chemical reactions, including:

Oxidation: Cysteamine can be oxidized to form cystamine, a disulfide compound.

Reduction: The disulfide bond in cystamine can be reduced back to cysteamine.

Substitution: The thiol group in cysteamine can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

Reduction: Reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine.

Substitution: Alkyl halides or other electrophiles in the presence of a base.

Major Products:

Oxidation: Cystamine.

Reduction: Cysteamine.

Substitution: Various alkylated cysteamine derivatives.

Scientific Research Applications

Cysteamine-d4 Hydrochloride is widely used in scientific research, particularly in the following fields:

Chemistry: As an internal standard in mass spectrometry for the accurate quantification of cysteamine and related compounds.

Biology: In studies involving the metabolism and transport of cysteamine in biological systems.

Medicine: In the development and monitoring of treatments for cystinosis and other disorders involving cysteamine.

Industry: In the production of deuterated compounds for research and development purposes.

Comparison with Similar Compounds

Cysteamine-d4 Hydrochloride is unique due to its deuterated nature, which makes it an ideal internal standard for mass spectrometry. Similar compounds include:

Cysteamine Hydrochloride: The non-deuterated form used in medical treatments.

Cystamine: The oxidized disulfide form of cysteamine.

Mercaptoethylamine: Another aminothiol with similar properties but different applications.

This compound stands out due to its stability and suitability for precise analytical applications in research.

Biological Activity

Cysteamine-d4 hydrochloride, a deuterated form of cysteamine, is primarily utilized in research settings to study the biological activities and pharmacokinetics of cysteamine, a naturally occurring aminothiol. This compound has garnered attention due to its therapeutic potential in various conditions, particularly cystinosis, a genetic disorder characterized by cystine accumulation in lysosomes. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and relevant case studies.

Cysteamine exerts its biological effects through several mechanisms:

- Redox Modulation : The thiol group of cysteamine acts as a reducing agent, neutralizing free radicals and promoting redox homeostasis. This property is crucial for cellular protection against oxidative stress .

- Chelation : Cysteamine has a high affinity for metals such as copper, which can be toxic in excess. By chelating these metals, cysteamine reduces their harmful effects on cellular functions .

- Disulfide Formation : Cysteamine can form disulfides with cysteine residues in proteins, potentially altering protein structure and function. This interaction may influence various biochemical pathways .

- Enzyme Inhibition : Cysteamine inhibits several enzymes, including transglutaminases and caspases, which play roles in apoptosis and cellular signaling .

Pharmacokinetics

The pharmacokinetic profile of this compound is essential for understanding its therapeutic efficacy. Key parameters include:

Studies indicate that the pharmacokinetics of cysteamine can vary based on the formulation used. For instance, the bioavailability of cysteamine hydrochloride has been shown to be similar to that of other formulations like bitartrate and phosphocysteamine but with slight variations in peak concentration levels .

Case Studies and Research Findings

-

Ocular Drug Delivery :

A study investigated a thermoresponsive ocular drug delivery system for cysteamine aimed at treating corneal deposits in cystinosis patients. The formulation improved drug stability significantly (up to 7 weeks) compared to traditional eye drops (1 week), allowing for reduced dosing frequency from 12 times daily to once every 12 hours . -

Neuroprotective Effects :

Research indicates that cysteamine administration in animal models leads to motor dysfunction and cognitive impairments, suggesting a complex interaction with dopaminergic systems. The treatment resulted in decreased numbers of TH-positive neurons in the substantia nigra, highlighting potential neurodegenerative effects linked to oxidative stress mechanisms . -

Pharmacokinetic Studies :

A comprehensive study assessed the relative bioavailability of different cysteamine formulations in healthy volunteers. Results showed no significant differences in pharmacokinetic parameters among the formulations but noted that gastrointestinal tolerance was inversely correlated with body weight .

Properties

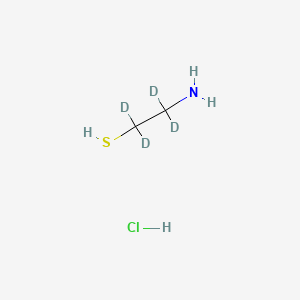

IUPAC Name |

2-amino-1,1,2,2-tetradeuterioethanethiol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7NS.ClH/c3-1-2-4;/h4H,1-3H2;1H/i1D2,2D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGMADIBCHLQMIP-PBCJVBLFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])S)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.